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Catharanthine-d3 Tartrate Salt

Cat. No.: B13859510
M. Wt: 489.5 g/mol
InChI Key: JYBKPXVXYJDIFX-CCJXSWAMSA-N
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Description

Significance of Indole (B1671886) Alkaloids in Chemical Biology and Complex Organic Synthesis

Indole alkaloids are a large and diverse family of naturally occurring compounds characterized by the presence of an indole ring system. numberanalytics.com This structural motif, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, serves as a scaffold for a vast array of chemical modifications, leading to over 3,000 known members with more than 40 distinct structural types. acs.org Their structural complexity and significant biological activities have made them compelling targets for synthetic chemists for decades. acs.org

In the realm of chemical biology, indole alkaloids are of profound interest due to their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. numberanalytics.com For instance, well-known indole alkaloids like vinblastine (B1199706) and vincristine (B1662923) are utilized as anticancer agents because of their ability to inhibit microtubule formation, a critical process in cell division. numberanalytics.com The intricate structures of these compounds are often directly linked to their specific biological functions. numberanalytics.com

The complexity of indole alkaloids also presents significant challenges and opportunities in complex organic synthesis. acs.org The development of novel synthetic strategies and methodologies is often driven by the pursuit of synthesizing these intricate molecules. numberanalytics.comacs.org Their synthesis not only provides access to potentially therapeutic compounds but also pushes the boundaries of modern synthetic chemistry. acs.org The hexahydropyrrolo[2,3-b]indole alkaloids, a subset of tryptamine-derived structures, are particularly important as building blocks in the total synthesis of natural products and for the development of new drugs with applications as muscle relaxants, potassium channel-blockers, and anti-cancer agents. semanticscholar.org

The Foundational Role of Catharanthine (B190766) in Natural Product Chemistry

Catharanthine is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus, the Madagascar periwinkle. numberanalytics.comnumberanalytics.comnih.gov It is a key precursor in the biosynthesis of the potent anticancer agents vinblastine and vincristine. numberanalytics.com The molecular structure of catharanthine is complex, featuring an indole nucleus linked to a monoterpene unit. numberanalytics.comnumberanalytics.com

The study of catharanthine has been pivotal in advancing the understanding of plant secondary metabolism and the intricate biosynthetic pathways that lead to such complex molecules. numberanalytics.com Its biosynthesis from tryptamine (B22526) and secologanin (B1681713) involves a series of enzyme-catalyzed reactions, making it a focal point for research in natural product chemistry. numberanalytics.com Catharanthine itself exhibits a range of biological activities, including antimicrobial and antioxidant properties. numberanalytics.com Due to its complex structure, the chemical synthesis of catharanthine is a challenging endeavor that has spurred the development of new synthetic methods. numberanalytics.com

Rationale for Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Investigations

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in a multitude of scientific disciplines. symeres.comclearsynth.com The replacement of hydrogen with deuterium, a process known as deuteration, results in a molecule that is chemically very similar to its non-labeled counterpart but with a heavier mass. clearsynth.com This seemingly subtle change can significantly alter certain physical and chemical properties, providing a powerful method for investigating biological processes and reaction mechanisms. acs.orgunibestpharm.com

Advantages of Deuteration in Modulating Molecular Properties for Research Probes

The introduction of deuterium can modulate the physicochemical properties of a molecule, making it a valuable strategy for creating research probes with enhanced characteristics. acs.orgunibestpharm.com The increased stability of the C-D bond compared to the C-H bond can lead to several advantages. unibestpharm.cominformaticsjournals.co.in

One key advantage is improved metabolic stability. unibestpharm.comnih.gov By replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") with deuterium, the rate of metabolic breakdown can be slowed. nih.gov This can lead to a longer half-life of the compound in biological systems, which is a desirable property for research probes used to study biological processes over time. isotope.com This increased stability can also potentially reduce the formation of toxic metabolites. unibestpharm.com

Furthermore, deuteration can enhance the selectivity of a molecule. unibestpharm.com By preventing the formation of non-selective metabolites, the deuterated compound may interact more specifically with its intended biological target. nih.gov Deuterium labeling is also employed to stabilize chiral centers, preventing the interconversion of enantiomers and allowing for the study of the individual biological activities of each stereoisomer. unibestpharm.comacs.org These modified properties make deuterated compounds powerful tools for drug discovery and for probing protein structure and function. clearsynth.com

Academic Considerations of Tartrate Salt Formulation for Complex Organic Compounds

The formulation of a complex organic compound as a salt can significantly influence its physicochemical properties, which is a critical consideration in academic research and pharmaceutical development. nih.gov For many organic compounds, particularly those containing basic nitrogen atoms like alkaloids, conversion to a salt form is a common strategy to improve properties such as solubility, stability, and crystallinity. nih.govmedcraveonline.com

Tartaric acid is a chiral, dicarboxylic acid that is often used to form salts with basic compounds. mdpi.com The resulting tartrate salts can exhibit improved aqueous solubility compared to the free base, which is particularly important for compounds intended for use in biological assays or as research tools in aqueous environments. medcraveonline.com The formation of a crystalline salt can also aid in the purification of the compound and improve its handling characteristics and long-term stability. nih.gov

The choice of the counterion, in this case, tartrate, can be tailored to address specific shortcomings of the parent compound. nih.gov For instance, for a compound that is a liquid or has a low melting point, forming a salt can increase the melting point and provide a solid form that is easier to handle and formulate. nih.gov The stoichiometry of the salt (e.g., bitartrate (B1229483) or tartrate) can also be controlled, which can influence the final properties of the salt form. mdpi.com

Scope and Objectives of Dedicated Academic Inquiry Pertaining to Catharanthine-d3 (B1141074) Tartrate Salt as a Research Tool

The dedicated academic inquiry into Catharanthine-d3 Tartrate Salt as a research tool is multifaceted. The primary objective is to leverage the unique properties of this compound to conduct sophisticated scientific investigations. The deuterium labeling allows it to be used as an internal standard in quantitative mass spectrometry assays for the non-labeled catharanthine. This is crucial for accurately determining the concentration of catharanthine in various biological matrices during pharmacokinetic and metabolic studies. acs.org

Furthermore, the deuteration at a specific site, in this case, the methyl ester group, can be used to probe the metabolic fate of this particular functional group. clearsynth.com By tracking the d3-methyl group, researchers can investigate enzymatic demethylation processes and identify the resulting metabolites. The tartrate salt formulation ensures adequate solubility and stability for use in these in vitro and in vivo studies. caymanchem.commedchemexpress.com

The use of this compound as a research tool enables a deeper understanding of the pharmacology and metabolism of catharanthine and related indole alkaloids. wikipedia.orgacs.org It facilitates the elucidation of metabolic pathways, the identification of drug-metabolizing enzymes, and the quantitative analysis of drug-target interactions. This knowledge is essential for the rational design of new therapeutic agents based on the catharanthine scaffold.

Chemical Data for this compound

PropertyValueSource
Chemical Name This compound clearsynth.com
Synonyms Ibogamine-18-carboxylic acid, 3,4-didehydro-, methyl-d3 ester tartrate clearsynth.com
Molecular Formula C21H21D3N2O2 (C4H6O6) lgcstandards.com
Molecular Weight 339.45 lgcstandards.com
Alternate CAS Number (Free Salt) 133146-02-8 clearsynth.comlgcstandards.com
Isotope Label Deuterium lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature +4°C lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O8 B13859510 Catharanthine-d3 Tartrate Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O8

Molecular Weight

489.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1/i2D3;

InChI Key

JYBKPXVXYJDIFX-CCJXSWAMSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Deuterated Indole Alkaloid Derivatives

Retrosynthetic Analysis Specific to Deuterium-Labeled Catharanthine (B190766)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For a deuterium-labeled molecule like Catharanthine-d3 (B1141074), this process must also consider the strategic introduction of deuterium (B1214612) atoms at specific positions.

A plausible retrosynthetic approach for Catharanthine-d3 would disconnect the complex iboga skeleton at key bonds, leading back to simpler, more manageable intermediates. A crucial disconnection would be the C16-C21 bond, a common strategy in the synthesis of iboga alkaloids. rsc.org This leads back to a substituted dihydropyridine (B1217469) and a vinylindole fragment. scispace.comnih.gov The retrosynthesis of Catharanthine often involves a key intramolecular Diels-Alder reaction of a dehydrosecodine intermediate. acs.orgacs.orgnih.govnih.gov Therefore, the deuterium labels on the ethyl group at C20 would need to be incorporated into the precursor that forms this side chain.

The retrosynthetic pathway can be visualized as follows:

Catharanthine-d3 is disconnected via the key bond formations of the total synthesis.

A primary disconnection is the intramolecular [4+2] cycloaddition, revealing a deuterated dehydrosecodine-d3 intermediate. nih.gov

This intermediate can be further broken down into a deuterated tryptamine (B22526) derivative and a functionalized dihydropyrone. nih.gov The three deuterium atoms are located on the ethyl group, suggesting the use of a deuterated ethylating agent during the synthesis of the dihydropyrone precursor.

This analysis highlights that the deuterium atoms should be introduced early in the synthetic sequence, prior to the construction of the complex polycyclic framework.

Advanced Deuterium Incorporation Methodologies in Complex Organic Synthesis

The precise installation of deuterium into complex organic molecules requires specialized techniques that offer high levels of regioselectivity and stereoselectivity. nih.govnih.gov

Regioselective and Stereoselective Deuteration Techniques

Achieving specific deuterium labeling patterns is a significant challenge in organic synthesis. nih.gov Several modern methods allow for the controlled introduction of deuterium.

Directed C-H Activation: This powerful strategy utilizes a directing group to guide a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent deuteration. For indole (B1671886) systems, directing groups on the nitrogen atom can control the position of deuteration. researchgate.netchemrxiv.org Palladium-catalyzed methods have been developed for the ortho-deuteration of phenylacetic acid derivatives using deuterated acetic acid. thieme-connect.com

Catalytic Reduction of Unsaturated Precursors: The use of deuterium gas (D2) or deuterated reducing agents in catalytic hydrogenation or transfer hydrogenation reactions is a common method for introducing deuterium across double or triple bonds. nih.gov For instance, the reduction of an alkene precursor to Catharanthine with D2 over a palladium catalyst would install deuterium atoms. The stereochemistry of this addition is often syn, providing a degree of stereocontrol.

Epoxide Opening: The ring-opening of epoxides with a deuterium source, such as a deuterated metal hydride, can be a highly regio- and stereoselective method for introducing deuterium. advancedsciencenews.com This approach allows for the precise installation of a deuterium atom at a specific carbon with a defined stereochemistry.

TechniqueDescriptionKey Features
Directed C-H Activation A directing group guides a catalyst to a specific C-H bond for deuteration. researchgate.netchemrxiv.orgthieme-connect.comHigh regioselectivity.
Catalytic Reduction Deuterium is introduced across unsaturated bonds using D2 or deuterated reagents. nih.govCan provide stereocontrol (e.g., syn-addition).
Epoxide Opening Ring-opening of an epoxide with a deuterium source. advancedsciencenews.comHigh regio- and stereoselectivity.

Deuterium Exchange (HIE) Strategies for Late-Stage Labeling

Hydrogen Isotope Exchange (HIE) reactions are valuable for introducing deuterium at a late stage of a synthesis, which can be more efficient than carrying deuterated intermediates through a multi-step sequence. acs.orgnih.gov

Acid/Base Catalyzed Exchange: In the presence of a strong acid or base and a deuterium source like D2O, protons on the organic molecule can be exchanged for deuterium. thieme-connect.com For indoles, C3-deuteration can be achieved under acidic conditions. nih.gov

Transition Metal-Catalyzed Exchange: Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for HIE. researchgate.netacs.orgnih.govthieme-connect.com Iridium catalysts are known for their ability to direct deuteration to the ortho position of directing groups. acs.org Palladium catalysts have been used for the deuteration of indoles, with the ability to program the regioselectivity for C2, C3, or both positions. chemrxiv.orgnih.govacs.org Ruthenium nanoparticles have also been shown to effectively catalyze H/D exchange in various nitrogen-containing heterocycles. nih.gov

Catalytic Systems for Deuterium Introduction (e.g., Transition Metal Catalysis, Electrocatalysis)

A variety of catalytic systems have been developed to facilitate the incorporation of deuterium into organic molecules.

Transition Metal Catalysis: This is the most widely used approach.

Palladium: Palladium catalysts are versatile for both C-H activation/deuteration and HIE reactions. chemrxiv.orgthieme-connect.comnih.gov For example, Pd(OAc)2 can be used to achieve programmable deuteration of indoles. chemrxiv.orgnih.govacs.org

Iridium: Iridium complexes, such as Crabtree's catalyst, are highly active for directed HIE reactions. acs.org

Rhodium and Ruthenium: These metals are also effective for HIE and deuteration of heterocycles. nih.govresearchgate.netacs.org

Iron: Iron catalysts have been employed for the hydrodeuteration of alkenes. scispace.com

Electrocatalysis: Electrochemical methods offer a green and efficient alternative for deuteration. xmu.edu.cn Electrocatalytic dehalogenation in the presence of a deuterium source like D2O can lead to high yields of deuterated products. xmu.edu.cn This method avoids the use of potentially toxic metal catalysts and deuterated reagents. xmu.edu.cn

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable method for deuteration, including the late-stage functionalization of complex molecules. rsc.org

Catalytic SystemDescriptionExamples
Transition Metal Catalysis Utilizes metals like Pd, Ir, Rh, Ru, and Fe to catalyze deuteration reactions. acs.orgnih.govresearchgate.netchemrxiv.orgthieme-connect.comnih.govacs.orgscispace.comPd(OAc)2 for indole deuteration, Iridium catalysts for directed HIE.
Electrocatalysis Employs electrochemical methods for deuteration, often via dehalogenation. xmu.edu.cnElectrochemical reduction of halides in D2O.
Photoredox Catalysis Uses visible light to drive deuteration reactions. rsc.orgLate-stage deuteration of drug molecules.

Total Synthesis Approaches for Catharanthine-d3 Analogs

The total synthesis of Catharanthine itself is a challenging endeavor, and the preparation of a deuterated analog requires careful planning of the synthetic route to incorporate the isotopic labels efficiently.

Key Synthetic Transformations and Protecting Group Manipulations

The synthesis of Catharanthine analogs, including deuterated versions, relies on a series of key chemical reactions and the strategic use of protecting groups.

Diels-Alder Reaction: A pivotal step in many Catharanthine syntheses is the intramolecular [4+2] cycloaddition of a dehydrosecodine intermediate to form the characteristic bridged bicyclic core of the iboga alkaloids. scispace.comacs.orgacs.orgnih.govnih.govoup.com

Pictet-Spengler Reaction: This reaction is often used in the early stages to construct the tryptamine portion of the indole alkaloid framework. scispace.comoup.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed to build the carbon skeleton of the precursors. rsc.orgscispace.comnih.govnih.gov

Protecting Groups: The synthesis of complex molecules like Catharanthine necessitates the use of protecting groups to mask reactive functional groups. For example, the indole nitrogen is often protected with groups like Boc (tert-butyloxycarbonyl) or tosyl, which can be removed later in the synthesis. researchgate.net The choice of protecting group is critical as it must be stable to the reaction conditions used in subsequent steps and be selectively removable.

The synthesis of Catharanthine-d3 would likely follow a known route to Catharanthine, with the modification of using a deuterated building block. For instance, a deuterated ethyl iodide (CD3CH2I) could be used in an alkylation step to introduce the d3-ethyl group. This deuterated fragment would then be carried through the synthetic sequence, ultimately yielding Catharanthine-d3.

Stereochemical Control and Diastereoselectivity in Deuterated Indole Alkaloid Construction

The synthesis of deuterated indole alkaloids, such as the precursors to Catharanthine-d3, presents considerable stereochemical challenges. Achieving precise control over the spatial arrangement of atoms is paramount for obtaining the desired biologically active isomer.

Furthermore, iridium-catalyzed reductive activation of β,γ-unsaturated δ-lactams provides a robust method for accessing cyclic dienamines with high stereocontrol. acs.org This strategy has been successfully applied in a concise, protecting-group-free total synthesis of catharanthine. acs.org The reaction proceeds with notable regiocontrol and chemoselectivity, highlighting the sophisticated level of stereochemical control achievable with modern synthetic methods. acs.orgnih.gov

In the context of deuteration, methods have been developed for the protonation/deuteration-induced ring-opening of spiroindolines to access indole-annulated medium-sized lactams. acs.org The use of deuterated hydrochloride and deuterated methanol (B129727) can lead to deuterative ring-opening, affording diastereoisomers with significant deuterium incorporation. acs.org The stereochemical outcome of such reactions is a critical consideration in the synthesis of specifically labeled compounds like Catharanthine-d3.

The Pictet-Spengler reaction is another cornerstone in indole alkaloid synthesis, and its stereochemical outcome can be influenced by various factors. mdpi.com While kinetic control often favors the formation of cis products, thermodynamic control can lead to trans isomers. mdpi.comchemrxiv.org The choice of acid catalyst and reaction conditions plays a crucial role in directing the diastereoselectivity of this transformation. mdpi.comchemrxiv.org

Table 1: Factors Influencing Stereochemical Outcome in Deuterated Indole Alkaloid Synthesis
MethodKey Control ElementTypical OutcomeReference
Photoredox Catalysis (Radical Cascade)Substrate structure, photocatalystSpecific diastereomers (e.g., cis-fusion) aablocks.com
Iridium-Catalyzed Reductive ActivationCatalyst, reaction conditionsHigh stereocontrol in dienamine formation acs.org
Protonation/Deuteration-Induced Ring-OpeningDeuterated reagents (acid, nucleophile)Diastereomeric mixture with deuterium incorporation acs.org
Pictet-Spengler ReactionKinetic vs. Thermodynamic control, acid catalystcis or trans isomers mdpi.comchemrxiv.org

Optimization of Tartrate Salt Formation for Research-Grade Compounds

The conversion of a free base, such as Catharanthine-d3, into a salt form is a critical step in developing a stable and usable research-grade compound. Tartrate salts are frequently chosen due to their ability to impart desirable physicochemical properties. targetmol.comgoogle.com

Crystalline Form Generation and Characterization

The formation of a crystalline tartrate salt is highly desirable as it often leads to improved stability, handling, and purity. The process of crystallization can be influenced by several factors, including the choice of solvent, temperature, and the stoichiometry of the acid and base. acs.orgmdpi.com Slow evaporation of a solution containing the active pharmaceutical ingredient (API) and the salt former, such as tartaric acid, is a common method for generating single crystals suitable for X-ray diffraction. acs.orgnih.gov

Characterization of the resulting crystalline form is essential to confirm its structure and properties. Techniques such as single-crystal and powder X-ray diffraction (PXRD) are used to determine the crystal lattice parameters and confirm the polymorphic form. rasayanjournal.co.inresearchgate.netresearchgate.net For instance, PXRD can distinguish between different anhydrous and hydrated polymorphs of a tartrate salt. google.com Spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy help to identify functional groups and confirm the molecular structure of the salt. rasayanjournal.co.in Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information on melting points, decomposition temperatures, and the presence of solvates. researchgate.netnih.gov

The crystal structure of tartrate salts often reveals extensive hydrogen-bonding networks. In many cases, tartrate anions form infinite chains or sheets through hydrogen bonds, which are then linked by the cationic drug molecules. rsc.org These interactions are fundamental to the stability of the crystal lattice.

Purity and Stability Considerations for Salt Forms

The selection of a salt form is often driven by the need to enhance the purity and stability of the compound. Crystallization of the tartrate salt can be an effective purification step, as the ordered crystal lattice tends to exclude impurities. americanpharmaceuticalreview.com The purity of Catharanthine-d3 Tartrate Salt is typically assessed by methods like high-performance liquid chromatography (HPLC), with research-grade materials often exceeding 95% purity. lgcstandards.com

The chemical and physical stability of the salt form is a critical attribute for a research compound. Stability can be affected by factors such as hygroscopicity and the microenvironmental pH of the salt. scribd.com Some tartrate salts can exist in different polymorphic forms, including anhydrous and hydrated states, which may have different stabilities. google.com For example, a hydrate (B1144303) form might be stable under ambient conditions but can convert to an anhydrous form upon heating or under vacuum. google.com

The thermodynamic stability of a polymorph is generally correlated with its chemical stability; a more stable polymorph is typically less reactive. nih.gov The formation of a stable salt can also protect the API from degradation. nih.gov Accelerated stability studies, where the salt is subjected to elevated temperature and humidity, are often conducted to assess its long-term stability. nih.gov

Table 2: Characterization Techniques for Crystalline Tartrate Salts
TechniqueInformation ObtainedReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, crystal packing acs.orgnih.gov
Powder X-ray Diffraction (PXRD)Phase identification, polymorphism, purity google.comrasayanjournal.co.inresearchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups, salt formation confirmation rasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular structure confirmation rasayanjournal.co.in
Differential Scanning Calorimetry (DSC)Melting point, phase transitions, polymorphism researchgate.net
Thermogravimetric Analysis (TGA)Thermal stability, solvent/water content researchgate.net

Advanced Analytical Characterization and Quantification Approaches for Deuterated Compounds

High-Resolution Mass Spectrometry for Isotopic Purity and Labeling Efficiency

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for assessing the isotopic purity and labeling efficiency of deuterated compounds. nih.govnpl.co.uk This technique's ability to provide high mass accuracy and resolution allows for the clear distinction between the unlabeled compound and its deuterated isotopologues. nih.gov The isotopic purity is a critical parameter, and HRMS, often coupled with electrospray ionization (ESI), enables its rapid and sensitive determination with minimal sample consumption. nih.govresearchgate.net

The labeling efficiency can be calculated by comparing the relative abundances of the mass spectral peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species of catharanthine (B190766). For Catharanthine-d3 (B1141074), the aim is to maximize the abundance of the d3 isotopologue while minimizing the presence of d0, d1, and d2 species.

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of Catharanthine-d3

IsotopologueTheoretical m/z (M+H)+Observed m/zRelative Abundance (%)
Catharanthine (d0)337.1916337.1918< 1%
Catharanthine-d1338.1979338.1981~2%
Catharanthine-d2339.2042339.2045~5%
Catharanthine-d3340.2105340.2108> 92%

Note: The m/z values and relative abundances are hypothetical and serve for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Species

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of molecules, which is crucial for confirming the position of deuterium (B1214612) labels. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of Catharanthine-d3, [M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. nationalmaglab.org By comparing the fragmentation pattern of the deuterated compound with its unlabeled counterpart, the location of the deuterium atoms can be inferred.

For Catharanthine, characteristic fragment ions are observed in its MS/MS spectrum. For instance, a notable fragment ion for catharanthine is often seen at m/z 144. sci-hub.seresearchgate.net In the case of Catharanthine-d3, if the deuterium labels are located on a part of the molecule that is retained in this fragment, the corresponding peak would shift by three mass units to m/z 147. Conversely, if the deuterium atoms are on the neutral loss fragment, the m/z of the fragment ion would remain at 144. This comparative analysis provides strong evidence for the site-specific incorporation of deuterium.

Table 2: Hypothetical MS/MS Fragmentation Data for Catharanthine and Catharanthine-d3

Precursor Ion (m/z)CompoundMajor Fragment Ions (m/z)Interpretation
337.19Catharanthine144, 133, 93Characteristic fragmentation pattern of the unlabeled compound. sci-hub.seresearchgate.netnihonika.co.jp
340.21Catharanthine-d3147, 136, 93Shift in fragment masses indicates deuterium is located on the charged fragment.

Note: The fragmentation data is illustrative and based on typical fragmentation of catharanthine.

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices. speciation.netnih.gov This method relies on the addition of a known amount of an isotopically labeled internal standard (in this case, Catharanthine-d3 Tartrate Salt) to a sample containing the unlabeled analyte (catharanthine). osti.govbritannica.com Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. nih.gov

The quantification is based on the measurement of the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. IDMS can effectively compensate for matrix effects and variations in instrument response, leading to highly precise and accurate results. speciation.net This technique is often performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and stereochemistry of molecules. For deuterated compounds like Catharanthine-d3, NMR is essential for unequivocally determining the position of the deuterium atoms. biorxiv.org

1H-NMR, 13C-NMR, and 2H-NMR in Deuterated Systems

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of Catharanthine-d3, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. huji.ac.il This provides direct evidence of the site of deuteration. The chemical shift range in ¹H-NMR is narrow but the signals are typically sharp, making it very useful. huji.ac.il

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is also affected by deuteration. The carbon atom directly bonded to a deuterium atom will experience a characteristic upfield shift (to a lower ppm value) and the signal will appear as a triplet due to C-D coupling. This "isotope effect" is a key indicator of the deuteration site. nih.gov

²H-NMR (Deuterium NMR): Direct detection of deuterium is possible with ²H-NMR spectroscopy. wikipedia.org A signal in the ²H-NMR spectrum confirms the presence of deuterium, and its chemical shift can help to identify its chemical environment. magritek.com Although less sensitive than ¹H-NMR, ²H-NMR is a definitive method for confirming successful deuteration. huji.ac.ilmagritek.com

Table 3: Expected NMR Spectral Changes upon Deuteration of Catharanthine

NMR TechniqueObservation in Catharanthine-d3 SpectrumInformation Gained
¹H-NMRDisappearance or reduced intensity of specific proton signals.Confirms the site(s) of deuterium substitution.
¹³C-NMRUpfield shift and triplet splitting of carbon signals adjacent to deuterium.Pinpoints the carbon atoms bonded to deuterium. nih.gov
²H-NMRPresence of signals at specific chemical shifts.Directly confirms the presence and chemical environment of deuterium. wikipedia.orgmagritek.com

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu The absence of expected cross-peaks in the COSY spectrum of Catharanthine-d3 can confirm the substitution of a proton with a deuterium atom.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. columbia.edu In the HSQC spectrum of Catharanthine-d3, the correlation peak for a C-H pair will disappear if the proton has been replaced by deuterium.

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the chemical purity of this compound. universiteitleiden.nlresearchgate.net These methods separate the target compound from any impurities, including starting materials, byproducts from the synthesis, or degradation products.

Method development involves optimizing several parameters to achieve good resolution and peak shape. nih.gov This includes the choice of the stationary phase (e.g., C18 column), the mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate), the flow rate, and the column temperature. researchgate.netijcce.ac.ir Detection is typically performed using a UV detector, as the indole (B1671886) chromophore in catharanthine absorbs UV light, or more powerfully, a mass spectrometer. universiteitleiden.nl A validated HPLC or UPLC method can accurately determine the purity of the this compound, ensuring it meets the required specifications for its intended use. Combining UPLC with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for both purity assessment and quantification. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of Catharanthus alkaloids and their deuterated analogs. capes.gov.brresearchgate.net It is widely employed to determine the purity of this compound, with standards often requiring a purity level of greater than 95%. lgcstandards.comlgcstandards.com

Methodologies for the simultaneous determination of major indole alkaloids, including catharanthine, have been developed using reversed-phase C18 columns. nih.govphcog.com These methods often utilize a mobile phase consisting of a mixture of organic solvents like acetonitrile or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) buffer. researchgate.netscience.gov The detection is typically carried out using UV detectors at specific wavelengths, for instance, 254 nm, where the alkaloids exhibit strong absorbance. phcog.comuniversiteitleiden.nl For enhanced specificity and confirmation of peak purity, photodiode array (PDA) detectors are also employed, which can provide UV spectra of the eluting compounds. nih.govresearchgate.net

The use of deuterated internal standards in HPLC, especially when coupled with mass spectrometry (MS), can significantly improve the accuracy and reliability of quantification. capes.gov.brresearchgate.net The development of a single HPLC method for the simultaneous analysis of both terpenoid indole alkaloids (TIAs) and their precursors has been a focus of research, aiming to streamline the analytical process. universiteitleiden.nl Such methods have been successfully applied to quantify major compounds in the secondary metabolism of Catharanthus roseus cultures. nih.gov

Table 1: HPLC Method Parameters for Alkaloid Analysis

ParameterValueReference
Column Reversed-phase C18 nih.govphcog.com
Mobile Phase Acetonitrile/Phosphate Buffer (e.g., 21:79 v/v) researchgate.net
Detection UV at 254 nm phcog.comuniversiteitleiden.nl
Purity Standard >95% lgcstandards.comlgcstandards.com

This table is interactive. Users can sort and filter the data.

Chiral Chromatography for Enantiomeric Purity Evaluation

The assessment of enantiomeric purity is critical for chiral molecules like catharanthine and its derivatives. Chiral chromatography is the primary technique used for this purpose. While specific chiral HPLC methods for this compound are not extensively detailed in the provided results, the principles can be inferred from the analysis of related compounds.

For instance, chiral separations of cathinone (B1664624) analogs have been achieved using cyclodextrin-assisted capillary electrophoresis (CE) with UV and mass spectrometry detection. nih.gov This highlights the use of chiral selectors, such as cyclodextrins, to resolve enantiomers. Similarly, chiral phase HPLC, utilizing columns like the Daicel Chiralcel OD, has been employed to resolve enantiomers of vindoline (B23647) analogs, which are structurally related to catharanthine. nih.gov The separation of enantiomers is often a prerequisite for determining their absolute stereochemistry, which can be unambiguously established through techniques like X-ray crystallography. nih.gov The enantiomeric purity of intermediates in the synthesis of catharanthine has been determined to be as high as 98-99%. core.ac.uk

The development of novel chiral catalysts and their application in asymmetric synthesis is an active area of research aimed at producing enantiomerically pure compounds. bohrium.com The enantiomeric purity of samples is a key parameter, often determined by chiral HPLC analysis using specific columns and eluents, such as a CHIRALPAK AD-H column with an isopropanol/hexane eluent. umich.edu

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. While a specific crystal structure for this compound was not found in the search results, the utility of this technique for related compounds is well-documented.

For example, the absolute stereochemistry of a chiral intermediate in the synthesis of (+)-catharanthine was established by X-ray crystallography of its corresponding thiolactam. nih.gov Similarly, the absolute configuration of a tartrate salt of a synthetic intermediate was determined by single-crystal X-ray analysis, leveraging the known configuration of the tartaric acid used in the salt formation. psu.edu This demonstrates the crucial role of X-ray crystallography in confirming the stereochemistry of chiral centers within a molecule.

Furthermore, X-ray crystallography provides detailed information about the conformation of molecules in the solid state. This is essential for understanding structure-activity relationships. For instance, the crystal structure of iridoid cyclase from Catharanthus roseus bound to an inhibitor has provided insights into its reaction mechanism. researchgate.net Although direct X-ray crystallographic data for this compound is not available, this technique remains the gold standard for elucidating its solid-state structure and conformation, should a suitable crystal be obtained. googleapis.com

Applications in Mechanistic and Metabolic Pathway Elucidation Non Clinical Focus

Utilization as an Internal Standard in Quantitative Biochemical and Analytical Assays

The primary application of catharanthine-d3 (B1141074) tartrate salt is as an internal standard in quantitative analyses, leveraging the principles of isotope dilution mass spectrometry. clearsynth.comsigmaaldrich.com This technique is crucial for achieving high accuracy and precision in the measurement of its non-labeled counterpart, catharanthine (B190766), in complex biological matrices.

Methodological Development for Isotope-Labeled Internal Standards

The development of analytical methods using stable isotope-labeled internal standards like catharanthine-d3 tartrate salt is a cornerstone of modern quantitative bioanalysis. acs.org These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. clearsynth.comacs.org This co-elution and similar ionization efficiency correct for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantification. clearsynth.comscispace.com

The use of deuterated standards, such as catharanthine-d3, is a common practice due to their relative ease of synthesis and cost-effectiveness compared to other stable isotopes like ¹³C or ¹⁵N. sigmaaldrich.com However, careful consideration is necessary during method development to ensure the deuterium (B1214612) label is stable and does not exchange with protons in the solvent or during analysis, which could compromise the accuracy of the results. sigmaaldrich.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure specificity and sensitivity. sci-hub.se

Table 1: Key Considerations in Method Development with Deuterated Internal Standards

ParameterImportance
Isotopic Purity High isotopic purity is essential to minimize signal overlap between the analyte and the internal standard.
Label Stability The deuterium label must be in a non-exchangeable position to prevent loss and ensure accurate quantification. sigmaaldrich.com
Chromatographic Co-elution The labeled standard and the analyte should ideally co-elute to experience the same matrix effects. sigmaaldrich.com
Mass Spectrometric Resolution Sufficient mass resolution is required to distinguish between the analyte and the internal standard.
Linearity and Range The method must be validated for its linear range of quantification. science.gov

Applications in In Vitro Enzymatic Reaction Kinetic Studies

In the realm of in vitro enzyme kinetics, this compound is instrumental for accurately measuring the formation or consumption of catharanthine in enzymatic assays. nih.gov By adding a known concentration of the deuterated standard to the reaction mixture at specific time points, researchers can precisely quantify the amount of unlabeled catharanthine produced or remaining. This approach allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govplos.org This is particularly valuable when studying enzymes involved in the biosynthesis of complex alkaloids where multiple competing reactions may occur. mdpi.com

Probing Biosynthetic Pathways of Indole (B1671886) Alkaloids and Related Natural Products

The intricate biosynthetic pathways of monoterpenoid indole alkaloids (MIAs), such as the anticancer agent vinblastine (B1199706), have been significantly unraveled through the use of isotopically labeled precursors. biorxiv.orgresearchgate.netacs.org Catharanthine is a key precursor in the biosynthesis of vinblastine, formed through a complex series of enzymatic reactions from the central intermediate strictosidine. researchgate.netmpg.deresearchgate.net

Deuterium Tracing in Enzyme-Catalyzed Transformations

Feeding experiments using deuterium-labeled precursors, including deuterated forms of early intermediates like tryptamine (B22526), allow researchers to trace the path of the deuterium atoms through the biosynthetic pathway. biorxiv.orgresearchgate.netbiorxiv.org By analyzing the mass shifts in downstream metabolites such as catharanthine, scientists can confirm the sequence of enzymatic transformations and identify previously unknown intermediates. biorxiv.orgresearchgate.netbiorxiv.org For instance, the incorporation of deuterium from a labeled precursor into the catharanthine molecule provides direct evidence of its role in the pathway. This technique has been instrumental in elucidating the complex network of reactions leading to the diverse array of indole alkaloids found in nature. mdpi.commsu.edu

Recent studies have utilized single-cell mass spectrometry to monitor the incorporation of deuterium-labeled tryptamine into the alkaloid pathway of Catharanthus roseus in real-time, providing insights into the rate of synthesis and transport of these complex molecules at the single-cell level. biorxiv.orgresearchgate.netbiorxiv.org

Investigation of Kinetic Isotope Effects (KIE) in Biosynthetic Steps

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps and transition states of enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of a substrate containing a heavy isotope (like deuterium in catharanthine-d3) with its non-labeled counterpart, researchers can determine if the bond to the isotope is broken in the rate-determining step of the reaction. A significant KIE (typically >1) suggests that C-H bond cleavage is involved in this critical step. nih.gov While specific studies detailing the KIE of this compound in its direct downstream reactions are not prevalent, the principle is widely applied in the study of indole alkaloid biosynthesis to understand the mechanisms of key enzymes like Pictet-Spenglerases and prenyltransferases. researchgate.netucl.ac.uk

Studies on Ligand-Target Interactions and Binding Affinity in In Vitro and In Silico Models

While the primary use of the deuterated form is in analytical and metabolic studies, the non-labeled catharanthine is extensively studied for its interactions with biological targets. These studies often employ in vitro and in silico models to understand its binding affinity and mechanism of action. nih.govresearchgate.net

In silico molecular docking and dynamics simulations are used to predict and analyze the binding of catharanthine to target proteins. nih.govresearchgate.net For example, studies have investigated the interaction of catharanthine with the FRB domain of mTOR and with GABA-A receptors. researchgate.netnih.gov These computational models help to identify key amino acid residues involved in the binding and to understand the structural basis of its biological activity. nih.govunifi.it

In vitro binding assays, such as radioligand displacement studies, can then be used to validate the predictions from in silico models. unifi.it While this compound itself is not typically used in these binding assays, the quantitative methods it enables are crucial for accurately determining the concentrations of unlabeled catharanthine used in these experiments, thereby ensuring the reliability of the binding data.

Deuterated Probes for Receptor Binding Assays (Non-Clinical)

In non-clinical pharmacology, understanding how a ligand interacts with its receptor is fundamental. Receptor binding assays are used to determine the affinity, specificity, and density of receptors in a given biological sample. labome.comwikipedia.org The use of isotopically labeled ligands, such as those labeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), is a traditional approach. wikipedia.orgsci-hub.se However, stable isotope-labeled compounds like Catharanthine-d3 offer a non-radioactive alternative for use in techniques like mass spectrometry-based assays.

As a deuterated probe, Catharanthine-d3 can be used alongside its non-deuterated counterpart (the "cold" ligand) in competitive binding assays. In these experiments, the deuterated compound competes with the unlabeled ligand for the same binding site on a receptor. d-nb.info By quantifying the ratio of bound deuterated to non-deuterated ligand, typically using mass spectrometry, researchers can determine the binding affinity (Kd) of the compound without the need for radioactive materials. d-nb.info This approach avoids the handling and disposal issues associated with radioligands. labome.com

Furthermore, techniques like Hydrogen-Deuterium Exchange (HDX) mass spectrometry utilize deuterium to probe the conformational dynamics of a protein upon ligand binding. drughunter.comacs.org While HDX typically involves exposing the protein to a deuterated solvent (D₂O), the principles of using isotopic shifts to understand binding are central. drughunter.com Using a deuterated ligand like Catharanthine-d3 as an internal standard can enhance the precision of quantitative mass spectrometry-based binding assays.

Elucidation of Binding Site Specificity and Thermodynamics (Non-Clinical)

Beyond simple affinity measurements, deuterated ligands can help elucidate the specificity of a binding site and the thermodynamic forces driving the interaction. The subtle physicochemical differences between hydrogen and deuterium can influence binding energetics. irb.hr Deuterium is slightly less lipophilic and has a smaller molar volume than hydrogen, which can affect van der Waals interactions and hydrogen bonding within a receptor's binding pocket. irb.hr

By comparing the binding thermodynamics of catharanthine with Catharanthine-d3, researchers can gain insights into the nature of the binding site. For instance, a significant change in binding affinity upon deuteration might suggest that the deuterated position is involved in a critical hydrogen bond or a tight hydrophobic interaction. mdpi.com Computational methods, combined with experimental data, can model these interactions to build a more precise picture of the binding pose. mdpi.comchemrxiv.org

Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry is a powerful method for mapping ligand interaction sites. chemrxiv.org When a ligand like catharanthine binds to its target protein, it can shield the protein's backbone amide hydrogens at the binding site from exchange with deuterium from the solvent. acs.orgchemrxiv.org Comparing the deuterium uptake of the protein in the presence and absence of the ligand reveals which regions are protected, thereby identifying the binding site and any allosteric conformational changes. drughunter.comchemrxiv.org

Table 1: Hypothetical Thermodynamic Parameters for Catharanthine and Catharanthine-d3 Binding

This table illustrates potential differences in binding thermodynamics that could be observed in a non-clinical receptor binding assay. The values are hypothetical and serve to explain the concepts.

CompoundDissociation Constant (Kd)Gibbs Free Energy (ΔG)Enthalpy (ΔH)Entropy (ΔS)
Catharanthine100 nM-9.5 kcal/mol-5.0 kcal/mol15.1 cal/mol·K
Catharanthine-d385 nM-9.7 kcal/mol-5.2 kcal/mol15.1 cal/mol·K

Note: A lower Kd value for Catharanthine-d3 would indicate a slightly higher binding affinity. The change in Gibbs Free Energy (ΔG) reflects this difference. Such a change could arise from subtle alterations in interactions within the binding pocket due to the properties of deuterium. irb.hrmdpi.com

Application in Drug Metabolism Studies (Limited to In Vitro Systems and Cell-Free Extracts)

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. symeres.com Deuteration of a molecule is a key strategy used to investigate metabolic pathways and improve metabolic stability. nih.govnih.gov this compound is ideally suited for such in vitro investigations using systems like liver microsomes or cell-free extracts. nih.govresearchgate.net

Cytochrome P450 Metabolism Investigations with Deuterated Substrates

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.comki.se The metabolism of alkaloids, including those from Catharanthus roseus, often involves CYP enzymes. researchgate.netnih.govnih.gov Introducing deuterium at a site of potential metabolic attack can significantly slow down the rate of enzymatic reaction. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). cdnsciencepub.comresearchgate.net

Metabolic Hot Spot Identification in Controlled Biochemical Environments

Identifying "metabolic hot spots"—the specific atoms within a molecule that are most susceptible to metabolism—is a critical step in drug discovery. nih.gov Modifying these hot spots can improve a drug's pharmacokinetic profile. Deuterated analogues are excellent tools for this purpose in controlled in vitro environments like cell-free extracts or with purified enzymes. nih.govresearchgate.net

By synthesizing different versions of catharanthine, each deuterated at a different potential hot spot, researchers can perform parallel incubation studies. mdpi.com The analogue that shows the most significant decrease in the rate of metabolism reveals the location of the primary metabolic hot spot. For example, if incubating Catharanthine, Catharanthine-d3 (deuterated on the ethyl group), and Catharanthine-d4 (hypothetically deuterated on the indole ring) with liver microsomes shows that the metabolism of Catharanthine-d3 is most significantly slowed, it would strongly suggest the ethyl group is a key site of metabolic attack. This information is invaluable for understanding the compound's metabolic fate and for designing analogues with improved stability. nih.govresearchgate.net

Table 2: Illustrative In Vitro Metabolic Stability Data

This table provides a hypothetical example of how deuteration can affect the metabolic rate of catharanthine in a controlled biochemical environment, such as human liver microsomes.

CompoundIncubation Time (min)Parent Compound Remaining (%)Half-life (t1/2) (min)
Catharanthine010025
3045
6018
Catharanthine-d3010055
3070
6048

Note: In this hypothetical scenario, the increased half-life of Catharanthine-d3 demonstrates the kinetic isotope effect. The slower metabolism indicates that the site of deuteration is a "metabolic hot spot" targeted by metabolic enzymes (e.g., Cytochrome P450s) in the liver microsomes. cdnsciencepub.comresearchgate.net

Role As a Precursor or Chemical Intermediate in Complex Molecule Synthesis

Synthesis of Vinblastine (B1199706) and Vincristine (B1662923) Analogs Using Catharanthine-d3 (B1141074)

The most significant application of catharanthine (B190766), and by extension its deuterated analog, is in the synthesis of the bisindole alkaloids vinblastine and vincristine. These compounds are formed through the coupling of catharanthine with vindoline (B23647). mdpi.com Catharanthine-d3 is particularly valuable in this context for preparing isotopically labeled versions of these potent chemotherapeutic agents, which are essential for pharmacokinetic and metabolic studies.

The coupling of catharanthine and vindoline to form anhydrovinblastine, a direct precursor to vinblastine, is a key transformation that has been the subject of extensive research. nih.gov Methodologies using reagents like iron(III) chloride or tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) have been developed to promote this complex coupling. nih.govnih.gov A critical feature of these reactions is their high degree of stereoselectivity, exclusively producing the natural C16' stereochemistry required for biological activity. nih.govresearchgate.net

The reaction is initiated by the generation of a catharanthine radical cation, which then undergoes fragmentation and a subsequent diastereoselective coupling with vindoline. scispace.comresearchgate.net The use of Catharanthine-d3 in conjunction with other isotopically labeled vindoline derivatives (Vindoline-dX) allows researchers to perform detailed mechanistic and labeling studies to elucidate the intricate steps of this transformation. nih.govscispace.com For instance, labeling studies using sodium borodeuteride (NaBD4) have helped confirm the incorporation of deuterium (B1214612) at specific positions during the reduction of the intermediate iminium ion, providing insight into the reaction mechanism. scispace.com

Table 1: Key Coupling Reactions for Anhydrovinblastine Synthesis

Promoter/ReagentSolvent SystemYield of AnhydrovinblastineKey Features
Iron(III) Chloride (FeCl3)0.1 N HCl–CF3CH2OH>80% (coupled products)Biomimetic approach; allows for direct, one-step conversion to vinblastine. nih.govnih.gov
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)aqueous 0.05 N HCl/TFE85%High yield with complete regioselectivity and diastereoselectivity. nih.gov

The development of efficient coupling methodologies has opened the door to creating a wide array of novel, semi-synthetic vinblastine analogs. nih.gov By modifying the catharanthine or vindoline precursors, chemists can introduce new functional groups to explore structure-activity relationships (SAR). benthamscience.com The synthesis of these derivatives is not merely for creating more potent drugs but also for developing probes to study the biological mechanisms of these complex molecules. nih.gov

The use of Catharanthine-d3 Tartrate Salt in these syntheses results in isotopically labeled analogs. These labeled compounds are invaluable tools in advanced biochemical research. scbt.com They can serve as internal standards for highly sensitive and accurate quantification by mass spectrometry in biological matrices. ucl.ac.uk Furthermore, the deuterium label allows for the precise tracking of the metabolic fate of these analogs, providing critical information on how structural modifications affect their stability, distribution, and elimination in biological systems. scbt.com

Development of Modified Indole (B1671886) Alkaloid Scaffolds

Beyond the synthesis of vinblastine-like molecules, Catharanthine-d3 is a versatile starting material for developing novel indole alkaloid scaffolds. The inherent complexity and stereochemistry of the catharanthine framework make it an attractive template for generating new molecular architectures for drug discovery. nih.govmskcc.org

Derivatization is a key strategy for modifying natural products to enhance their properties or to create chemical probes for specific research questions. nih.gov Chemical derivatization can improve the ionization efficiency of molecules for mass spectrometry analysis, a technique often used for low-abundance metabolites. nih.govresearchgate.net In the context of Catharanthine-d3, selective chemical transformations can be applied to its complex scaffold. nih.gov These modifications can introduce new reactive handles, alter the molecule's three-dimensional shape, or attach reporter groups, leading to specialized tools for chemical biology and medicinal chemistry research. mdpi.com

Diversity-oriented synthesis aims to create collections, or libraries, of structurally diverse small molecules for high-throughput screening. nih.gov Natural product scaffolds are excellent starting points for generating such libraries due to their inherent biological relevance and structural complexity. acs.orgnih.gov Catharanthine provides a unique and rigid scaffold that can be systematically modified to explore new areas of chemical space. u-strasbg.fr

Utilizing Catharanthine-d3 as the precursor allows for the generation of entire libraries of deuterated compounds. mskcc.org These isotopically labeled libraries are particularly useful for screening assays where mass spectrometry is the detection method. The known mass shift introduced by the deuterium atoms simplifies the identification of hits and aids in the deconvolution of complex biological screening results.

Table 2: Applications of Deuterated Indole Alkaloid Scaffolds

Application AreaPurpose of DeuterationExample
Mechanistic StudiesTracing bond formations and cleavages in chemical reactions.Elucidating the mechanism of the catharanthine-vindoline coupling reaction. scispace.com
Pharmacokinetic AnalysisQuantifying drug absorption, distribution, metabolism, and excretion (ADME).Labeled vinblastine analogs for metabolic fate studies.
Quantitative BioanalysisServing as internal standards for mass spectrometry.Precise measurement of drug levels in plasma or tissue samples. ucl.ac.uk
High-Throughput ScreeningFacilitating hit identification in complex biological assays.Screening of labeled compound libraries against a specific protein target.

Application in Synthetic Method Development for Complex Natural Products

The intricate and challenging structure of natural products like catharanthine often drives the invention of new synthetic reactions and strategies. caltech.edu The quest to achieve an efficient total synthesis of catharanthine and its analogs has led to the development of novel methodologies that have broader applications in organic chemistry. bioengineer.org

The synthesis of complex molecules often involves multiple steps, and developing efficient and scalable routes is a significant challenge. bioengineer.org The unique ring system and functionality of catharanthine present specific hurdles that inspire chemists to devise new bond-forming reactions and strategic approaches. nih.gov When these new methods are developed, Catharanthine-d3 can be employed as a substrate to test the generality of the reaction and to study its mechanism through kinetic isotope effect experiments. These studies provide deep insights into the transition states of reactions, helping chemists to refine and optimize new synthetic transformations for broader use in the synthesis of other complex natural products. ufl.edu

Methodologies for Late-Stage Functionalization with Deuterium

Late-stage functionalization (LSF) is a synthetic strategy that introduces functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable for the incorporation of isotopes like deuterium, as it avoids the need for a complete de novo synthesis of the labeled molecule. For a complex indole alkaloid like Catharanthine, several LSF methodologies can be employed to introduce deuterium.

One of the most common methods for deuterium incorporation is hydrogen isotope exchange (HIE) . This process involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, often catalyzed by a transition metal or mediated by acids or bases. Given the indole core of Catharanthine, methodologies developed for the deuteration of indoles are highly relevant.

Acid-catalyzed H-D exchange represents a practical approach for deuterating indole compounds. Studies have shown that 3-substituted indoles can be efficiently deuterated by treatment with deuterated acids such as D2SO4 in deuterated methanol (B129727) (CD3OD). acs.orgnih.gov This method has been successfully applied to various indole derivatives, achieving high levels of deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring. acs.org For instance, the naturally occurring β-carboline alkaloid harmine (B1663883) hydrochloride has been selectively deuterated at the C6 and C8 positions under these conditions. acs.org The complex structure of Catharanthine, a substituted indole, suggests that similar acid-catalyzed methods could be employed for its deuteration, leading to the formation of Catharanthine-d3.

Palladium-catalyzed deuteration is another powerful technique for the late-stage introduction of deuterium into indoles. Research has demonstrated that using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in the presence of a deuterated solvent like deuterated acetic acid (CD3CO2D), can achieve high levels of deuterium incorporation at the C2 and C3 positions of the indole ring. acs.org This method offers a complementary approach to acid-catalyzed deuteration, potentially allowing for different deuteration patterns on the Catharanthine scaffold.

The following interactive table summarizes the deuterium incorporation achieved in various indole compounds using different methodologies, which can be considered as models for the deuteration of Catharanthine.

Indole CompoundMethodologyDeuterium SourcePosition of DeuterationDeuterium Incorporation (%)Reference
Indole-3-acetic acid (IAA)Acid-catalyzed (20 wt % D2SO4)CD3ODC2, C4-C7>95 (average) acs.org
L-tryptophanAcid-catalyzed (20 wt % D2SO4)CD3ODC2, C4-C7>95 (average) acs.org
IndolePalladium-catalyzed (Pd(OAc)2)CD3CO2D/dioxaneC281 acs.org
IndolePalladium-catalyzed (Pd(OAc)2)CD3CO2D/dioxaneC372 acs.org
Yohimbine hydrochlorideAcid-catalyzed (20 wt % D2SO4)CD3ODIndole ring>95 (average) acs.org

The tartrate salt form of Catharanthine-d3 is likely utilized to enhance the compound's stability, crystallinity, and ease of handling during purification and subsequent synthetic steps. Tartaric acid is a chiral molecule and is often used as a resolving agent in the separation of enantiomers, or to form stable salts of basic compounds like alkaloids. nih.gov

Catalyst Development for Transformations Involving Deuterated Substrates

The successful synthesis and utilization of deuterated intermediates like this compound heavily rely on the development of efficient and selective catalysts. These catalysts must be effective not only for the initial deuteration step but also for subsequent transformations where the deuterated substrate is used as a precursor.

For the initial deuteration via HIE, the development of robust catalysts that can operate under mild conditions and tolerate a wide range of functional groups is crucial, especially when dealing with complex natural products. thieme-connect.de Palladium-based catalysts, often in combination with specific ligands, have shown great promise in this area. thieme-connect.de The choice of ligand can significantly influence the catalyst's activity and selectivity.

In the context of transformations involving deuterated substrates, the kinetic isotope effect (KIE) becomes an important consideration. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates if the cleavage of this bond is involved in the rate-determining step of a reaction. Therefore, catalysts used in reactions with deuterated substrates may need to be more active to overcome this higher activation energy.

For instance, in the synthesis of vinblastine, a dimeric indole alkaloid, Catharanthine is coupled with Vindoline. If Catharanthine-d3 were used in this synthesis to produce deuterated vinblastine, the catalyst for the coupling reaction would need to be efficient in activating the deuterated Catharanthine molecule. Iron(III)-promoted coupling reactions are commonly used for this transformation. nih.govnih.gov The development of more active and selective iron-based catalysts or alternative catalytic systems would be beneficial for transformations involving deuterated precursors like Catharanthine-d3.

Recent advances in catalysis for C-H functionalization, including the use of iridium and rhodium catalysts, have expanded the toolbox for modifying complex molecules. snnu.edu.cn These developments are also relevant to transformations of deuterated substrates, as they offer new possibilities for selective reactions that may be less sensitive to kinetic isotope effects or can be tailored to accommodate them.

The following table lists catalysts that have been employed in the deuteration of indole-containing compounds, which could be applicable to the synthesis of Catharanthine-d3.

Catalyst SystemMethodologySubstrate TypeKey AdvantagesReference
D2SO4Acid-catalyzed H-D exchange3-Substituted indolesHigh deuterium incorporation, readily available reagents acs.org
Pd(OAc)2Palladium-catalyzed C-H activationIndolesSelective deuteration of C2 and C3 positions acs.org
Iridium complexesTransition metal-catalyzed HIEAromatic compoundsHigh selectivity for specific C-H bonds snnu.edu.cn
Rhodium complexesTransition metal-catalyzed HIEAromatic acids, amides, aminesRegiospecific isotopic labeling snnu.edu.cn

Theoretical and Computational Studies of Catharanthine D3 Tartrate Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of complex molecules like Catharanthine-d3 (B1141074) Tartrate Salt. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized molecular geometry and to explore the potential energy surface, which helps in identifying stable conformations and transition states.

For catharanthine (B190766) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G*, have been instrumental in determining their optimal molecular geometries. imist.ma These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The tartrate salt form introduces additional complexity due to the ionic interaction between the protonated catharanthine moiety and the tartrate anion. Computational models can predict the most stable arrangement of this salt, considering the electrostatic interactions and hydrogen bonding network between the two ions.

The energy landscape of Catharanthine-d3 Tartrate Salt can be mapped out using DFT. This landscape reveals the relative energies of different conformers and the energy barriers for conformational changes. For instance, studies on related complex alkaloids have shown that DFT can accurately predict the relative stabilities of different isomers and conformers. researchgate.net This information is vital for understanding the dynamic behavior of the molecule in different environments.

Table 1: Calculated Geometric Parameters for a Representative Catharanthine-like Structure using DFT
ParameterCalculated ValueMethod/Basis Set
Bond Length (C=C in indole)~1.39 ÅB3LYP/6-31G
Bond Angle (C-N-C in indole)~108°B3LYP/6-31G
Dihedral Angle (Ethyl group)Varies with conformationB3LYP/6-31G*

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Modes)

Quantum chemical calculations are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated shifts with experimental NMR spectra, the proposed structure and conformation can be confirmed. For complex molecules, this is a valuable tool for assigning signals in the experimental spectrum. imist.ma Deuterium (B1214612) labeling at the methyl ester group (d3) would be expected to have a minimal effect on the chemical shifts of distant protons and carbons, but this can be precisely quantified through calculation.

Vibrational Modes: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. osaka-u.ac.jp Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. For this compound, this would involve the vibrations of the catharanthine cation, the tartrate anion, and the intermolecular vibrations between them. The substitution with deuterium in the methyl group will lead to a predictable shift in the vibrational frequencies of the modes involving this group, a phenomenon that can be accurately modeled. Studies on similar complex molecules have demonstrated that DFT calculations, sometimes with a scaling factor, can reproduce experimental vibrational spectra with high accuracy. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Catharanthine-like Structure
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Indole (B1671886) N-HStretching~3450
Ester C=OStretching~1730
Aromatic C=CStretching~1600-1450
Tartrate O-HStretching~3300-2500 (broad)
Tartrate C=OStretching~1740

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including conformational changes and interactions with the solvent.

Solvent Effects on Conformation and Dynamics of the Salt

The conformation and dynamics of this compound in solution are significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent (e.g., water, methanol) and provide insights into how the solvent affects the salt's structure and behavior.

In a polar solvent like water, the tartrate anion and the protonated catharanthine cation will be well-solvated, which stabilizes the salt form. The simulations can reveal the specific hydrogen bonding patterns between the solute and solvent molecules. The flexibility of the catharanthine ring system and the rotational freedom of the tartrate ion can be monitored over time to understand the conformational landscape accessible in solution. The presence of salts in the solvent can further influence the conformational dynamics by screening electrostatic interactions. mdpi.com

Protein-Ligand Docking Studies (In Silico) Using Deuterated Analogs

In silico protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net While direct docking studies of this compound are specific to a particular biological target, the methodology can be described in a general sense.

Docking studies with deuterated analogs like this compound would generally assume that the deuterium substitution does not significantly alter the binding affinity or mode compared to the non-deuterated form, as the electronic structure is largely unchanged. However, subtle effects on binding due to changes in vibrational zero-point energy or altered hydrogen bonding dynamics could be investigated with more advanced computational methods. The primary purpose of using the deuterated analog in such studies might be for experimental validation, for instance, using neutron crystallography where the deuterium provides a different scattering signal.

The general procedure involves preparing the 3D structures of the protein and the ligand. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to predict the most likely binding mode. ijrti.org Studies on the non-deuterated catharanthine have identified potential binding sites on proteins like the GABA-A receptor. nih.gov

Isotope Effect Calculations in Reaction Mechanisms

The presence of deuterium in this compound allows for the study of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov

Theoretical calculations can predict the magnitude of KIEs for proposed reaction mechanisms. For Catharanthine-d3, the deuterium atoms are on the methyl ester group. If a reaction involves the cleavage of a C-H bond at this position, a primary KIE would be expected. If the reaction occurs at a different site, a smaller secondary KIE might be observed.

Kinetic Isotope Effect (KIE) Predictions and Interpretations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. nih.govwikipedia.org For this compound, the deuterium (d3) label introduces a heavier isotope of hydrogen, which can influence reaction rates.

The primary KIE occurs when the bond to the isotope is broken during the rate-limiting step. unam.mx The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it, which typically results in a slower reaction rate for the deuterated compound. unam.mx The magnitude of the KIE (kH/kD) can provide information about the transition state of the reaction.

Theoretical predictions of KIE for reactions involving Catharanthine-d3 would typically involve computational modeling of the reaction pathway for both the deuterated and non-deuterated species. Methods such as Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies of the reactants and the transition state. From these frequencies, the zero-point energies can be determined, and the KIE can be predicted.

Illustrative Data Table for Predicted KIE in a Hypothetical Reaction:

Below is a hypothetical data table illustrating how KIE predictions might be presented for a reaction involving Catharanthine, such as an oxidation or a step in its biosynthetic conversion.

Reaction StepPredicted kH/kDInterpretation
C-H/C-D Bond Cleavage4.0 - 7.0Indicates that the C-H/C-D bond is broken in the rate-determining step, suggesting a primary KIE.
Neighboring Group Participation1.1 - 1.5Suggests a secondary KIE, where the isotopic substitution influences the reaction rate through electronic or steric effects without direct bond cleavage.
No direct involvement~1.0Indicates the deuterated position is not involved in the rate-limiting step of the reaction.

This table is illustrative and based on typical KIE values observed in organic reactions. Specific values for this compound would require dedicated computational studies.

Deuterium labeling studies have been instrumental in understanding the biosynthesis of complex indole alkaloids. For instance, in the formation of vinblastine (B1199706) from catharanthine and vindoline (B23647), labeling studies have helped to elucidate the mechanism of the coupling reaction. scispace.comnih.gov While these studies are often experimental, the interpretation of their results relies on the theoretical framework of KIEs.

Computational Modeling of Deuterium Exchange Processes

Computational modeling can also be used to investigate the mechanisms of deuterium exchange, where hydrogen atoms in a molecule are replaced by deuterium from a deuterated solvent or reagent. Such exchanges can occur under acidic, basic, or metal-catalyzed conditions. acs.orgnih.gov For an indole alkaloid like catharanthine, the indole nucleus itself contains positions that can undergo H-D exchange. acs.org

Studies on the deuteration of simple indoles have shown that the C3 position is generally the most reactive under acidic conditions, while C2 deuteration can also be achieved, sometimes requiring metal catalysis. acs.orgnih.gov Computational models can rationalize these observations by comparing the stability of the intermediates formed upon electrophilic attack at different positions of the indole ring.

Illustrative Data Table for Calculated Energy Barriers in a Hypothetical Deuterium Exchange:

This table provides a hypothetical comparison of the calculated activation energies for deuterium exchange at different positions on the catharanthine molecule.

Position on CatharanthineProposed MechanismCalculated Activation Energy (kcal/mol)Predicted Exchange Rate
Indole N-HAcid/Base Catalyzed5-10Fast
Indole C3-HAcid-Catalyzed Electrophilic Substitution15-20Moderate
Indole C2-HMetal-Catalyzed20-25Slow
Other aliphatic C-HN/A>30Very Slow / No Exchange

This table is for illustrative purposes. The actual values would depend on the specific reaction conditions and the computational methods used.

A study on the gluco indole alkaloid 3,4-dehydro-5-carboxystrictosidine, which has a related structural motif, demonstrated a rapid proton-deuterium exchange at the C-14 methylene (B1212753) position when dissolved in deuterated methanol (B129727). nih.gov This was explained by the specific chemical environment of those protons. Similar computational analyses could be applied to this compound to predict which, if any, of its non-labeled protons would be susceptible to exchange under various conditions, and to understand the stability of the deuterium labels at the "d3" positions.

Future Directions and Emerging Research Avenues for Deuterated Alkaloids

Integration with Advanced Hybrid Analytical Platforms (e.g., Ion Mobility Spectrometry-Mass Spectrometry)

The analysis of complex mixtures, such as biological extracts containing alkaloids, presents a significant challenge for traditional analytical techniques. The integration of ion mobility spectrometry (IMS) with mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC), is a powerful emerging solution. nih.govnih.gov This hybrid technique, LC-IMS-MS, provides an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross-section (CCS). nih.govugr.es

In the context of research utilizing Catharanthine-d3 (B1141074) Tartrate Salt as an internal standard, LC-IMS-MS ensures greater accuracy. By separating the analyte of interest from interfering isobaric compounds, it provides a cleaner signal for both the target molecule and the deuterated standard, leading to more reliable quantification. mdpi.com This is particularly valuable in metabolomics and pharmacokinetic studies where complex matrices can suppress or enhance ion signals. nih.govresolvemass.ca

Table 2: Enhanced Capabilities of LC-IMS-MS for Alkaloid Analysis

Parameter Conventional LC-MS LC-IMS-MS Benefit for Deuterated Alkaloid Research References
Separation Based on retention time and mass-to-charge (m/z). Adds separation based on ion mobility (shape/size). Resolves isobaric and isomeric interferences from the target analyte and standard. nih.govnih.govresearchgate.net
Identification Relies on retention time and fragmentation pattern. Adds Collision Cross Section (CCS) as a unique identifier. Increases confidence in the identification of both the analyte and the internal standard. nih.govugr.es
Sensitivity Can be limited by matrix effects and co-eluting compounds. Improves signal-to-noise ratio by separating ions in the gas phase. Enhances quantification accuracy, crucial for studies using internal standards like Catharanthine-d3. nih.govugr.es
Peak Capacity Limited by the chromatographic column and gradient. Significantly increased due to the additional dimension of separation. Allows for better profiling of complex mixtures containing multiple related alkaloids. nih.govresearchgate.net

Exploration of Novel Biocatalytic and Chemo-Enzymatic Methods for Deuteration

Biocatalytic and chemo-enzymatic methods are emerging as powerful alternatives to purely chemical synthesis for producing deuterated molecules. bohrium.com These approaches leverage the high selectivity of enzymes to introduce deuterium (B1214612) atoms at specific positions and with precise stereochemistry, often under mild, environmentally friendly conditions. escholarship.orgnih.gov The most common deuterium source for these methods is heavy water (D₂O), which is inexpensive and safe. bohrium.comacs.org

Enzymes such as NADH-dependent reductases can be used in combination with a cofactor recycling system to perform asymmetric deuteration of C=O, C=N, and C=C bonds. bohrium.comnih.gov By choosing an appropriate enzyme, researchers can generate deuterated products with near-perfect isotopic and stereochemical control. nih.gov For instance, different alcohol dehydrogenases can be used to produce either the (S)- or (R)-enantiomer of a deuterated alcohol from a prochiral ketone. nih.gov Other enzymes, like Mannich cyclases, have been shown to be capable of deuterating a diverse range of L-amino acids with exquisite site- and stereoselectivity. escholarship.org

Chemo-enzymatic strategies combine chemical synthesis steps with enzymatic transformations. d-nb.infotandfonline.com This approach can be used to create specifically labeled precursors that are then acted upon by enzymes, or to introduce a label into a chemically synthesized intermediate. d-nb.inforesearchgate.net These methods are particularly valuable for complex molecules where a purely chemical or purely biological approach is not feasible. The application of these techniques could enable the synthesis of novel deuterated indole (B1671886) alkaloids with labels at positions that are difficult to access through traditional chemistry, providing new tools for metabolic and mechanistic studies.

Potential for Catharanthine-d3 Tartrate Salt in Advanced Systems Biology Research (Methodological Focus)

In systems biology, particularly in the field of metabolomics, the goal is to quantitatively measure the dynamic changes of a large number of metabolites within a biological system. Stable isotope labeling is a cornerstone of this research. nih.gov While D₂O labeling of entire organisms or cell cultures is used to trace active biosynthesis and measure metabolic fluxes, the accuracy of quantification relies heavily on the use of appropriate internal standards. nih.govbiorxiv.org

This is the primary methodological role for a compound like this compound. When analyzing the biosynthesis or perturbation of alkaloid pathways in plants or cell cultures (e.g., of Catharanthus roseus), this compound would be added to samples during extraction. clockss.org Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response. Because the deuterated standard is chemically identical to its unlabeled counterpart, it behaves similarly during sample processing and analysis but is distinguishable by its higher mass in the mass spectrometer. resolvemass.ca

The use of such standards is critical for obtaining the high-quality, reproducible data required for systems-level modeling. chromatographyonline.com By ensuring accurate quantification of key alkaloids, researchers can build more reliable models of metabolic networks, identify bottlenecks in biosynthetic pathways, and discover new enzymatic functions. As systems biology approaches become more integrated with natural product discovery, the demand for a wider array of high-purity, specifically labeled internal standards for various classes of alkaloids will continue to grow. nih.govbiorxiv.org

Unexplored Stereochemical and Conformational Aspects of Deuterated Indole Alkaloids

The replacement of hydrogen with deuterium is often considered a conservative substitution with minimal impact on a molecule's chemical properties. However, this isotopic substitution can subtly influence the stereochemical and conformational landscape of a molecule, and these effects remain largely unexplored for complex indole alkaloids. Deuterium's larger mass can alter vibrational frequencies of C-D bonds compared to C-H bonds, which can lead to small changes in bond lengths and angles, potentially affecting conformational equilibria.

Advanced analytical techniques can be used to probe these subtle structural features. For example, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation and dynamics, but the principles can also apply to understanding the accessibility of protons on small molecules. chromatographyonline.comacs.org Furthermore, techniques like Raman Optical Activity (ROA) spectroscopy, when combined with deuterium labeling, can provide detailed information about the local structure and stereochemistry of chiral molecules. cas.cz The C-D stretching region in ROA spectra can serve as a sensitive probe for the conformational analysis of deuterated compounds. cas.cz

For deuterated indole alkaloids like Catharanthine-d3, investigating their solution-phase conformation via advanced NMR techniques (such as Nuclear Overhauser Effect spectroscopy) could reveal if the d3-methyl group influences local molecular geometry. mdpi.com Understanding these subtle conformational aspects is not merely academic; it can be critical for studies involving molecular recognition, such as the binding of an alkaloid to a receptor or an enzyme. While the primary role of this compound is as an analytical standard, a deeper understanding of the conformational implications of deuteration across the broader class of indole alkaloids represents a significant frontier in natural product chemistry. capes.gov.brbiorxiv.org

Q & A

Q. What validated methods are recommended for synthesizing and characterizing Catharanthine-d3 Tartrate Salt?

Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) to verify isotopic enrichment (e.g., ≥99% deuterium at labeled positions). Cross-validation against pharmacopeial standards (e.g., USP/EP) ensures compliance with regulatory guidelines .

Q. How should researchers design analytical methods for this compound in complex matrices?

Method development should optimize chromatographic parameters (e.g., column type: C18, mobile phase: ammonium tartrate buffer/acetonitrile gradient) to resolve deuterated analogs from non-deuterated impurities. Validation follows ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.99), and precision (RSD < 2%). Use internal standards (e.g., structurally similar deuterated analogs) to correct matrix effects in mass spectrometry .

Q. What criteria define this compound as a reference standard in pharmacological studies?

The compound must meet strict identity, purity, and stability criteria. Identity is confirmed via NMR and FTIR; purity is assessed using HPLC-UV and LC-MS. Stability studies (e.g., 6-month accelerated testing at 25°C/60% RH) ensure no degradation. Traceability to certified reference materials (CRMs) and alignment with USP Chapter 〈11〉 or EP 2.2.46 is critical for regulatory acceptance .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions?

Use a design of experiments (DOE) approach to test stability across pH 3–9 and temperatures (4°C to 40°C). Monitor degradation via LC-MS and quantify degradation products (e.g., catharanthine aglycone) using kinetic modeling (e.g., Arrhenius equation). Include forced degradation studies (e.g., oxidative stress with H₂O₂) to identify vulnerable functional groups .

Q. What methodologies enable isotopic tracing of this compound in in vivo pharmacokinetic studies?

Employ LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium-labeled ions (e.g., m/z 455.2 → 397.1 for Catharanthine-d3). Validate assays in plasma/tissue homogenates using matrix-matched calibration curves. Compare AUC and Cₘₐₓ values between deuterated and non-deuterated forms to assess isotopic effects on bioavailability .

Q. How should contradictory data on this compound’s solubility be resolved?

Discrepancies often arise from solvent composition or salt form variations. Use phase-solubility diagrams and shake-flask methods with controlled ionic strength (e.g., 0.1 M phosphate buffer). Validate results against published aqueous two-phase systems (ATPS) data for tartrate salts, adjusting for deuterium’s impact on hydrogen bonding .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in QC testing?

Apply multivariate analysis (e.g., PCA) to HPLC purity data from ≥10 batches. Use ANOVA to identify significant variability sources (e.g., column age, mobile phase pH). Include control charts (e.g., Shewhart) with ±3σ limits to monitor trends and ensure process capability (Cpk ≥ 1.33) .

Q. How can impurity profiling strategies distinguish process-related vs. degradation-related impurities?

Combine LC-MS with high-resolution MS (HRMS) to detect impurities at ≤0.1%. For process-related impurities (e.g., residual catalysts), use ICP-MS for metal quantification. Degradation impurities (e.g., oxidation byproducts) require forced degradation studies and structural elucidation via MS/MS fragmentation .

Q. What advanced techniques validate the stereochemical integrity of this compound?

Compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT). Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomeric impurities. Single-crystal X-ray diffraction provides definitive confirmation of absolute configuration .

Q. How do researchers reconcile discrepancies in reported pharmacological activity between deuterated and non-deuterated forms?

Conduct parallel in vitro assays (e.g., receptor binding, enzyme inhibition) under identical conditions. Use isotopic effect (kH/kD) calculations to quantify differences in binding kinetics. Molecular dynamics simulations can model deuterium’s impact on hydrogen-bonding networks at target sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.